
1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine is an organosilicon compound characterized by the presence of cyclopentyl groups, a methoxy group, and a methylsilanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine typically involves the reaction of cyclopentylmagnesium bromide with methoxy-N-methylsilanamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanamines.
Scientific Research Applications
1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its unique structure allows it to participate in various chemical reactions, thereby altering the properties of the resulting products.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-1-methoxy-N-methylsilanamine
- 1,1-Dicyclohexyl-1-methoxy-N-methylsilanamine
- 1,1-Diphenyl-1-methoxy-N-methylsilanamine
Uniqueness
1,1-Dicyclopentyl-1-methoxy-N-methylsilanamine is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable reagent in various chemical processes.
Properties
CAS No. |
923560-93-4 |
|---|---|
Molecular Formula |
C12H25NOSi |
Molecular Weight |
227.42 g/mol |
IUPAC Name |
N-[dicyclopentyl(methoxy)silyl]methanamine |
InChI |
InChI=1S/C12H25NOSi/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
GFLVGYKRQKPMOB-UHFFFAOYSA-N |
Canonical SMILES |
CN[Si](C1CCCC1)(C2CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


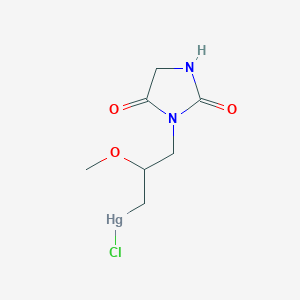

![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
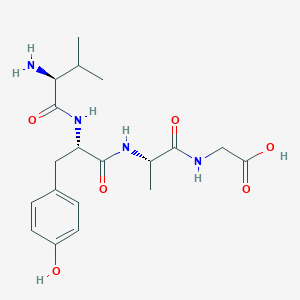
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)

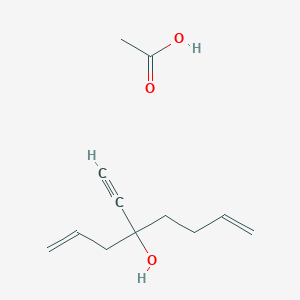
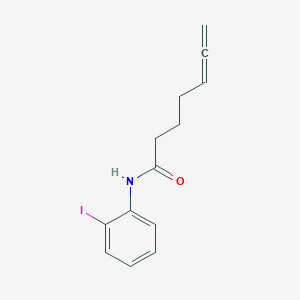

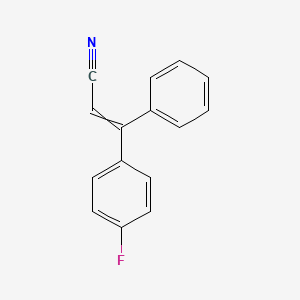
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
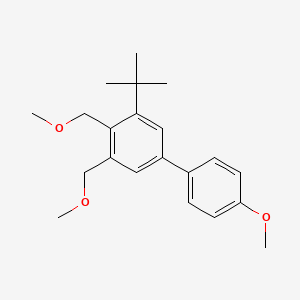
![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)
